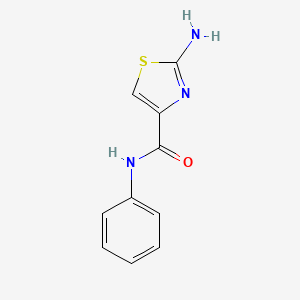

2-amino-N-phenyl-1,3-thiazole-4-carboxamide

Overview

Description

2-amino-N-phenyl-1,3-thiazole-4-carboxamide is a compound with the CAS Number: 1340272-93-6 . It has a molecular weight of 219.27 . This compound is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide and its analogues involves reactions with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides . The synthesized compounds were characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis

The InChI Code of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide is 1S/C10H9N3OS/c11-10-13-8(6-15-10)9(14)12-7-4-2-1-3-5-7/h1-6H, (H2,11,13)(H,12,14) . The structure of the synthesized compound was confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .Chemical Reactions Analysis

2-amino-N-phenyl-1,3-thiazole-4-carboxamide can form charge transfer complexes with 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil and chloranilic acid .Scientific Research Applications

Antileishmanial Applications

The 1,3-thiazole scaffold, which is part of the structure of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide, has been studied for its potential in developing new antileishmanial agents. These compounds could offer a new avenue for treating leishmaniasis, a disease caused by protozoan parasites .

Antimicrobial Agents

Thiadiazole moieties, closely related to thiazoles, exhibit a wide range of biological activities including antimicrobial properties. This suggests that 2-amino-N-phenyl-1,3-thiazole-4-carboxamide could be explored for its efficacy against various microbial infections .

Anticancer Activity

Thiazole derivatives have been evaluated for their anticancer activities. The compound may have potential applications in inhibiting cell growth or inducing cell death in cancer cells based on similar structural activity relationships .

Antioxidant Properties

Some thiazole derivatives have shown potent antioxidant activity. This indicates that 2-amino-N-phenyl-1,3-thiazole-4-carboxamide could be researched for its ability to neutralize oxidative stress, which is implicated in various diseases .

Cytotoxicity on Tumor Cell Lines

Thiazoles have been synthesized and reported for their cytotoxicity activity on human tumor cell lines. The compound could be significant in studying its effects on prostate cancer and other types of tumors .

Synthetic Applications

Thiazoles are also important in synthetic chemistry for creating new compounds with potential therapeutic effects. The compound could be used as a building block in synthesizing new molecules with enhanced biological activities .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity . .

Safety and Hazards

properties

IUPAC Name |

2-amino-N-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-10-13-8(6-15-10)9(14)12-7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSQXKSCDPRDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-phenyl-1,3-thiazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1529178.png)

![Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)

![[1,3'-Biazetidin]-3-ol dihydrochloride](/img/structure/B1529183.png)